Chloroquine and its derivatives have been repurposed in cancer treatment due to their ability to interfere with cellular metabolism and autophagy. In breast cancer cell lines, chloroquine has been shown to sensitize cells to DNA-damaging agents and drugs targeting autophagy regulation, such as the PtdIns3K inhibitor LY294002 and the mTOR inhibitor rapamycin2. Interestingly, this sensitization can occur independently of autophagy inhibition, suggesting that chloroquine's role in cancer therapy may be more complex than previously thought2.
Apart from its antimalarial and anticancer applications, chloroquine has demonstrated direct antiviral effects against a variety of viruses, including flaviviruses, retroviruses, and coronaviruses3. It inhibits pH-dependent steps of viral replication and has immunomodulatory effects that may be beneficial in treating inflammatory complications of viral diseases3. Clinical trials are exploring the use of chloroquine in managing diseases such as AIDS and severe acute respiratory syndrome3.
Research into overcoming drug resistance in malaria chemotherapy has led to the synthesis of chirally defined side chain variants of 7-chloro-4-aminoquinoline5. These novel derivatives exhibit curative activity against chloroquine-resistant malaria parasites and are being considered for preclinical development as blood schizonticidal agents5. The pharmacokinetics of 4-aminoquinolines, including their extensive tissue distribution and long elimination half-life, contribute to their effectiveness in malaria treatment7.
The mechanism of action of 4-aminoquinolines, including chloroquine, is multifaceted. These compounds are known to complex with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin (hemozoin) and thus preventing the detoxification of heme within the malaria parasite4. The presence of a 7-chloro group in the quinoline ring is crucial for this inhibitory activity, and the basic amino side chain is essential for drug accumulation in the food vacuole of the parasite4. Additionally, chloroquine and its derivatives have been shown to inhibit lysosomal acidification, which prevents autophagy by blocking autophagosome fusion and degradation2. This property is leveraged in cancer therapy, where chloroquine is used to sensitize cancer cells to chemotherapy and radiation2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: